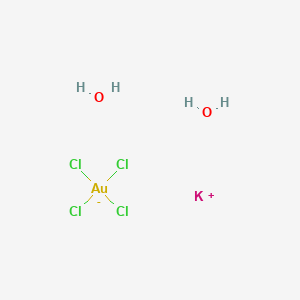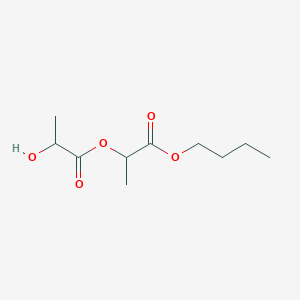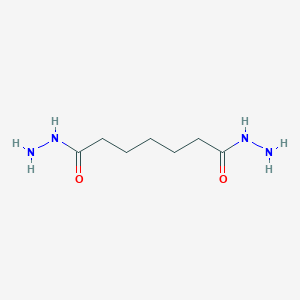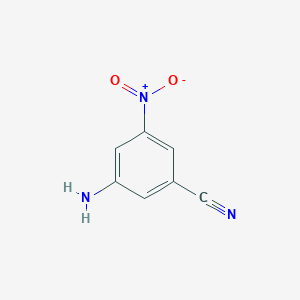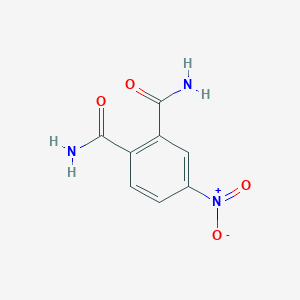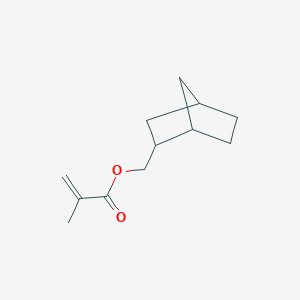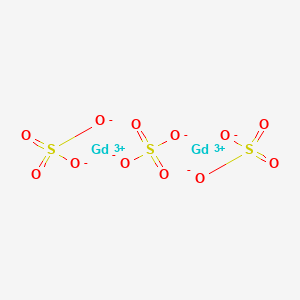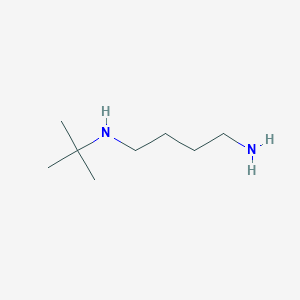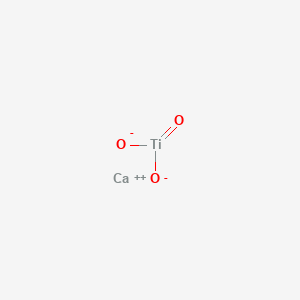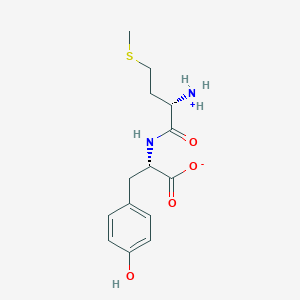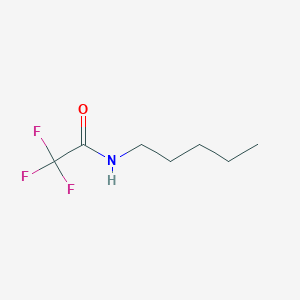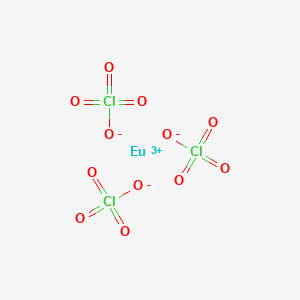
Europium perchlorate
Descripción general
Descripción
Europium perchlorate is a compound of europium, a soft, silvery metal that tarnishes quickly and reacts with water . The compound is a unique organic shell, composed of perchlorate europium (III) complex, and an inorganic core, composed of silica .
Synthesis Analysis
The binary complex of Europium perchlorate was synthesized using HOOCC6H4N(CONH(CH2)3Si(OCH2CH3)3)2 (MABA-Si) and was used as a ligand . The as-prepared silica nanoparticles were successfully coated with the -Si(OCH2CH3)3 group of MABA-Si to form Si-O-Si chemical bonds by means of the hydrolyzation of MABA-Si .
Molecular Structure Analysis
The binary complex of Europium perchlorate was characterized by elemental analysis, molar conductivity, and coordination titration analysis . A complex of europium perchlorate with methylene bis(diphenylphosphine oxide) (HMPPO), Eu(HMPPO)43·2H2O has been synthesized and characterized by X-ray crystallography, infrared spectroscopy, and thermal analysis .
Chemical Reactions Analysis
Europium (III) perchlorate exhibits strong luminescent intensity, high quantum yields (Φ), and long luminescent lifetimes . The fluorescence spectra illustrated that the energy of the ligand MABA-Si transferred to the energy level for the excitation state of europium (III) ion .
Physical And Chemical Properties Analysis
Europium perchlorate has a molecular weight of 450.31 g/mol . It is a strong oxidizer with the lowest solubility of the alkali metal perchlorates .
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Europium perchlorate is used in the synthesis of photoluminescent materials. These materials are capable of emitting light upon exposure to ultraviolet radiation. Europium complexes, in particular, exhibit strong luminescent intensity, high quantum yields, and long luminescent lifetimes, making them suitable for applications in organic light-emitting diodes (OLEDs) and laser media . The high intrinsic luminescent quantum yields and stimulated emission cross-sections of Europium complexes suggest potential applications in high-power laser media .
Luminescent Nanoparticles
The compound plays a crucial role in the development of luminescent nanoparticles, such as the SiO2@Eu(MABA-Si) nanoparticles . These nanoparticles consist of a silica core and a cladding layer of Europium perchlorate complex, which exhibits intense red luminescence. The size of the core-SiO2 spheres influences the luminescence, offering potential for tailored applications in bioimaging and medical diagnostics .
Biological Labeling
Europium-doped compounds are utilized as labels in time-resolved fluorescence assays. This application leverages Europium’s long luminescence lifetime, which allows for highly sensitive detection of biological molecules, such as proteins and hormones, free from background noise . This makes Europium perchlorate an invaluable tool in the field of biochemistry and molecular biology for studying complex biological processes.
Laser Media
Due to its excellent luminescent properties, Europium perchlorate is also explored as a medium for lasers. The four-level electric transitions of Europium complexes are particularly effective for forming population inversion, a necessary condition for laser action . This application is significant for the development of compact laser devices and functional materials for various scientific and industrial purposes.
Electroluminescent Devices
Europium complexes, including those with Europium perchlorate, are investigated for their use in electroluminescent (EL) devices . These devices are used in displays and lighting systems where electrical energy is converted into light energy. The potential of Europium complexes in EL devices lies in their ability to emit light in visible and near-infrared spectra, which is crucial for the advancement of display technology.
Light-Emitting Biosensors
Lastly, Europium perchlorate is instrumental in the creation of light-emitting biosensors. These sensors can detect and measure biological substances and are particularly useful in medical diagnostics and environmental monitoring . The luminescent properties of Europium complexes enable the development of biosensors that are both highly sensitive and specific.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
europium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBBDPJZIDRZFY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu(ClO4)3, Cl3EuO12 | |
| Record name | Europium(III) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_perchlorate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium perchlorate | |
CAS RN |
13537-22-9 | |
| Record name | Europium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



